2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
Description
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a sulfanylacetic acid moiety and at the 5-position with a 3,5-dimethyl-4-isoxazolyl carbonylamino group. Its synthesis involves two key steps: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles, followed by (2) S-alkylation with chloroacetic acid derivatives . The compound exhibits solubility in polar organic solvents (e.g., ethanol, DMF) but is insoluble in water, a characteristic common to its structural analogs . Computational predictions using the PASS program suggest antiproliferative and anticonvulsant activities, aligning with the broader pharmacological profile of 1,3,4-thiadiazole derivatives .
Properties
IUPAC Name |
2-[[5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S2/c1-4-7(5(2)18-14-4)8(17)11-9-12-13-10(20-9)19-3-6(15)16/h3H2,1-2H3,(H,15,16)(H,11,12,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWRARWYLOWPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid typically involves multi-step reactionsThe reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents. Metal-free synthetic routes are also being explored to reduce environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is explored for use in materials science and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effect .
Comparison with Similar Compounds
Key Observations :
- Isoxazole vs. Phenyl Substituents : The 3,5-dimethyl-isoxazole group in the target compound may enhance metabolic stability compared to phenyl derivatives, as methyl groups on heterocycles often reduce oxidative degradation .
- Thiadiazole vs.
- Alkylating Agents: Use of chloroacetic acid derivatives in S-alkylation introduces a polar sulfanylacetic acid group, enhancing water solubility relative to non-polar alkyl chains (e.g., ethyl or propyl groups) .
Biological Activity
The compound 2-[(5-{[(3,5-Dimethyl-4-isoxazolyl)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid is a complex organic molecule characterized by its unique structural features, including a thiadiazole ring and an isoxazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 323.37 g/mol. Its structure can be dissected into several functional groups that contribute to its biological activity:
- Thiadiazole Ring : Known for various pharmacological properties.
- Isoxazole Moiety : Often associated with neuroprotective effects and potential anticancer activity.
- Acetic Acid Derivative : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and isoxazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 2-[(5-{...})] | Antibacterial | 0.5 |
| Thiadiazole Derivative | Antifungal | 1.0 |
| Isoxazole Analog | Antiviral | 0.25 |
Anticancer Activity
The anticancer potential of the compound has been explored in various studies. The presence of both the thiadiazole and isoxazole rings is believed to enhance its efficacy against cancer cell lines.
- Case Study : A study evaluating the cytotoxic effects of similar compounds on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM, significantly inhibiting cell proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokine production in vitro.
The biological activities of this compound are likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication in cancer cells.
- Cytokine Modulation : The modulation of cytokine release may contribute to its anti-inflammatory effects.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. For example:
- Synthesis of Thiadiazole Derivatives : Researchers have developed new derivatives that showed improved solubility and bioavailability compared to the parent compound.
| Derivative Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Thiadiazole-A | Anticancer | 5.0 |
| Thiadiazole-B | Antimicrobial | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
